N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its intricate structure, which includes benzoyloxy and phenylmethoxycarbonyl groups attached to an L-lysine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester typically involves multiple steps. One common method is the esterification of L-lysine with benzoyl chloride and phenylmethoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: New esters or amides.
Scientific Research Applications
N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The benzoyloxy and phenylmethoxycarbonyl groups may also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyloxy-L-lysine: Similar structure but lacks the phenylmethoxycarbonyl group.
N2-[(Phenylmethoxy)carbonyl]-L-lysine: Similar structure but lacks the benzoyloxy group.
Uniqueness
N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester is unique due to the presence of both benzoyloxy and phenylmethoxycarbonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C25H32N2O6 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino] benzoate |
InChI |
InChI=1S/C25H32N2O6/c1-25(2,3)32-23(29)21(27-24(30)31-18-19-12-6-4-7-13-19)16-10-11-17-26-33-22(28)20-14-8-5-9-15-20/h4-9,12-15,21,26H,10-11,16-18H2,1-3H3,(H,27,30)/t21-/m0/s1 |
InChI Key |
QAPGJXKEKZVBNZ-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNOC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNOC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.